molecular formula C7H12O2 B1359749 3,3-Dimethyldihydro-2H-pyran-4(3H)-one CAS No. 625099-31-2

3,3-Dimethyldihydro-2H-pyran-4(3H)-one

Cat. No. B1359749
M. Wt: 128.17 g/mol
InChI Key: BNTLPZXIKVNRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyldihydro-2H-pyran-4(3H)-one is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 . It is a colorless to yellow liquid or sticky oil to semi-solid .


Molecular Structure Analysis

The molecular structure of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one is represented by the InChI code 1S/C7H12O2/c1-7(2)5-9-4-3-6(7)8/h3-5H2,1-2H3 . The compound has a cyclic structure with an oxygen atom incorporated into the ring, indicating that it is a type of heterocyclic compound.


Physical And Chemical Properties Analysis

3,3-Dimethyldihydro-2H-pyran-4(3H)-one is a colorless to yellow liquid or sticky oil to semi-solid . It has a molecular weight of 128.17 . The compound should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Structural and Spectroscopic Properties

3,3-Dimethyldihydro-2H-pyran-4(3H)-one has been a subject of research for its structural and spectroscopic properties. A study conducted by Raja (2021) utilized techniques like FT-IR, NMR, and DFT calculations to explore its structural characteristics. The study found that the crystal structure of this compound can be replicated by optimized geometry, and its vibrational frequencies are in close agreement with experimental values. The research also covered the compound's electronic properties, including its HOMO–LUMO gap and nuclear magnetic resonance (NMR) chemical shifts (Raja, 2021).

Synthesis Techniques

An innovative synthesis technique for this compound was reported by Young et al. (2015). Their research described a scalable synthesis method, emphasizing a Ti(OiPr)4-catalyzed Kulinkovich cyclopropanation process and oxidative Heck cyclization. This approach facilitated the formation of the enone substrate required for conjugate addition (Young et al., 2015).

Role in Seed Germination

Flematti et al. (2009) identified various alkyl substituted variants of 2H-pyran-2-ones in smoke, including 3,3-Dimethyldihydro-2H-pyran-4(3H)-one. Their study found that these compounds, including 3,3-Dimethyldihydro-2H-pyran-4(3H)-one, play a significant role in promoting seed germination across a wide range of plant species. The concentrations of these analogues in smoke-water solutions were determined using HPLC and GC-MS analysis (Flematti et al., 2009).

Catalytic Processes

Alonso and Fernández (1989) studied the reaction of 3,3-Dimethyldihydro-2H-pyran-4(3H)-one in the presence of transition metal catalysts. Their research provided insights into the catalytic processes involved and the formation of specific derivatives through these reactions (Alonso & Fernández, 1989).

Safety And Hazards

The compound is classified under the GHS02 pictogram, indicating that it is flammable . The hazard statement H225 suggests that it is highly flammable liquid and vapor . Precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces) and P403+P235 (Store in a well-ventilated place. Keep cool) .

properties

IUPAC Name

3,3-dimethyloxan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(2)5-9-4-3-6(7)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLPZXIKVNRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40634787
Record name 3,3-Dimethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyldihydro-2H-pyran-4(3H)-one

CAS RN

625099-31-2
Record name 3,3-Dimethyloxan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40634787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyloxan-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 2
3,3-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 3
3,3-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 4
3,3-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 5
3,3-Dimethyldihydro-2H-pyran-4(3H)-one
Reactant of Route 6
3,3-Dimethyldihydro-2H-pyran-4(3H)-one

Citations

For This Compound
1
Citations
GC Tay - 2015 - search.proquest.com
A modular synthesis of the reportedly potent molluscicide, cyanolide A, was developed to provide facile access to a series of cyanolide A analogues. The synthesis of strategic …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.